3-{[(Pentan-2-yl)amino]methyl}phenol
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Overview
Description
3-{[(Pentan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound with an aminoalkyl substituent, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pentan-2-yl)amino]methyl}phenol typically involves the reaction of a phenolic compound with an appropriate amine. One common method is the Mannich reaction, where phenol reacts with formaldehyde and pentan-2-ylamine under acidic conditions to form the desired product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Aqueous or organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(Pentan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-{[(Pentan-2-yl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(Pentan-2-yl)amino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Methyl)amino]methyl}phenol
- 3-{[(Ethyl)amino]methyl}phenol
- 3-{[(Propyl)amino]methyl}phenol
Uniqueness
3-{[(Pentan-2-yl)amino]methyl}phenol is unique due to the presence of the pentan-2-yl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with shorter alkyl chains.
Properties
IUPAC Name |
3-[(pentan-2-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-5-10(2)13-9-11-6-4-7-12(14)8-11/h4,6-8,10,13-14H,3,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYBKJPOYYVOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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